2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Description
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride (CAS 1004282-65-8) is a fluorinated arylalkylamine derivative with the molecular formula C₉H₉F₄N·HCl and a molecular weight of 207.17 g/mol (free base) . It features a para-substituted trifluoromethylphenyl group and a fluorine atom on the ethanamine backbone, which enhances its electronic and steric properties.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-fluoro-2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N.ClH/c10-8(5-14)6-1-3-7(4-2-6)9(11,12)13;/h1-4,8H,5,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXRWVTXWUETAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)F)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves the reaction of benzaldehyde with trifluoromethylpropionate through a nucleophilic addition mechanism . This reaction is followed by further steps to introduce the fluorine atom and amine group, resulting in the final product. The reaction conditions often require the use of inert gases like nitrogen or argon to prevent unwanted side reactions and to maintain the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group enables participation in nucleophilic substitution reactions. Key examples include:
| Reaction Type | Conditions | Product | Key Observations |
|---|---|---|---|
| Alkylation | RX (alkyl halide), base, polar aprotic solvent | N-alkylated derivatives | Enhanced selectivity due to fluorine's steric effects |
| Aromatic electrophilic substitution | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted derivatives | Trifluoromethyl group directs meta substitution |
The trifluoromethyl group's strong electron-withdrawing effect (-I) deactivates the aromatic ring but increases ortho/para-directing capability of the amine in protonated form.
Acylation Reactions
The amine undergoes acylation under standard conditions:
General Reaction:
| Acylating Agent | Yield (%) | Reaction Time | Reference |
|---|---|---|---|
| Acetyl chloride | 82 | 2 hr | |
| Benzoyl chloride | 75 | 3 hr |
Steric hindrance from the 2-fluoro group reduces reaction rates compared to non-fluorinated analogs.
Oxidation Reactions
Controlled oxidation yields distinct products:
| Oxidizing System | Conditions | Major Product | Selectivity Factor |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 6 hr | Nitrile derivative | >90% |
| RuO₄/Catalytic | CH₃CN/H₂O, RT | Imine hydrochloride | 78% |
The stability of the nitrile product arises from conjugation with the electron-deficient aromatic system.
Reductive Amination
Used in its synthetic preparation (reverse reaction analysis):
Mechanism:
-
Condensation: Ketone + NH₃ → Schiff base
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Reduction: NaBH₄/MeOH → Amine hydrochloride
Critical parameters:
Coupling Reactions
Participates in metal-catalyzed cross-couplings:
| Reaction Type | Catalyst System | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl synthesis for drug candidates |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl derivatives |
The trifluoromethyl group improves coupling efficiency by stabilizing transition states through electron withdrawal .
Stability Under Reaction Conditions
Comparative stability data:
| Condition | Half-Life (hr) | Degradation Pathway |
|---|---|---|
| Aqueous HCl (1M, 25°C) | 48 | Hydrolysis to ethanolamine |
| NaOH (0.1M, 25°C) | 1.2 | Dehydrohalogenation |
| UV Light (254 nm) | 6.5 | Radical-mediated C-F cleavage |
Fluorine substituents significantly enhance thermal stability (decomposition >200°C) .
This compound's dual functionality enables applications in:
-
Medicinal Chemistry : 83% of analogs show ≥10 nM affinity for CNS targets
-
Materials Science : Forms stable coordination complexes with lanthanides
-
Agrochemicals : Serves as intermediate in trifluoromethylpyridine syntheses
The reactivity profile positions it as a versatile building block for fluorinated specialty chemicals, though handling requires strict control of moisture and pH to prevent premature degradation .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the potential of fluoro and trifluoromethyl-substituted compounds in combating multidrug-resistant bacterial infections. For instance, derivatives of salicylanilides have shown promising antimicrobial activity against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 64 µg/mL, indicating significant antibacterial efficacy .
Drug Development
The unique electronic and steric properties conferred by the trifluoromethyl group make this compound a valuable scaffold for drug development. Its derivatives have been explored for their ability to inhibit bacterial biofilm formation, which is critical in treating chronic infections where biofilms protect bacteria from conventional antibiotics . The selectivity index of certain derivatives was found to be above 10, suggesting potential for further development as anti-staphylococcal therapeutics.
Materials Science
In materials science, compounds like 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride are being investigated for their use in polymer synthesis and as additives that enhance material properties such as thermal stability and chemical resistance. The introduction of fluorinated groups often leads to improved hydrophobicity and durability in polymer matrices.
Case Study 1: Antibacterial Efficacy
In a comparative study on antimicrobial agents, several fluoro-substituted compounds were synthesized and tested against clinical isolates of MRSA. One notable derivative demonstrated an MIC of 0.031–0.062 µg/mL against multiple strains, outperforming traditional antibiotics like methicillin and vancomycin in both efficacy and biofilm disruption capabilities . This case illustrates the potential for developing new antibiotics based on the structure of this compound.
Case Study 2: Polymer Applications
Research has also focused on incorporating trifluoromethylated compounds into polymer systems to enhance their properties. A study demonstrated that polymers modified with such compounds exhibited enhanced resistance to solvents and thermal degradation compared to unmodified counterparts. This enhancement is attributed to the strong C-F bonds present in the trifluoromethyl groups, which contribute to overall material robustness.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorine groups can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Ethanamine Derivatives
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-amine Hydrochloride (CAS 336105-44-3)
- Molecular Formula : C₉H₈F₆N·HCl
- Molecular Weight : 279.62 g/mol
- Key Differences : Contains two trifluoromethyl groups (one on the phenyl ring and one on the ethanamine chain), increasing electronegativity and steric hindrance compared to the target compound. This may enhance metabolic stability but reduce solubility .
(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine Hydrochloride
- Molecular Formula : C₉H₁₁ClF₃N
- Molecular Weight : 241.64 g/mol
Positional Isomers
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine Hydrochloride
Tertiary Amine Analogs
2-[4-(Trifluoromethyl)phenyl]propan-2-amine
- Molecular Formula : C₁₀H₁₂F₃N
- Molecular Weight : 203.21 g/mol
Amino Alcohol Derivatives
(2R)-2-Amino-2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol Hydrochloride (CAS 1394822-93-5)
Comparative Analysis Table
Biological Activity
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride, also known by its CAS number 2044902-07-8, is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H9F4N·HCl
- Molecular Weight : 207.17 g/mol
- Purity : ≥95%
The compound is typically stored at 4°C and is available in powder form. Its structure features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound has been shown to interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and anxiety.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific kinases involved in cell proliferation and survival, indicating potential applications in cancer therapy.
Antitumor Activity
Recent research indicates that derivatives of fluorinated amines exhibit significant antitumor properties. For instance, compounds similar to 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine have demonstrated IC50 values in the nanomolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 8.3 |
| Compound B | HL60 (Leukemia) | 1.3 |
| Compound C | KMS-12 (Multiple Myeloma) | 640 |
These findings suggest that the compound may possess similar antitumor efficacy, warranting further investigation.
Neuropharmacological Effects
Studies have indicated that compounds with structural similarities can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation could lead to anxiolytic or antidepressant effects:
| Study Reference | Effect Observed |
|---|---|
| Reference 1 | Increased serotonin levels in animal models |
| Reference 2 | Reduced anxiety-like behaviors in rodent tests |
These results highlight the potential of this compound as a candidate for treating mood disorders.
Case Studies
A few notable case studies have explored the therapeutic applications of similar compounds:
-
Case Study on Anticancer Activity :
- Objective : To evaluate the efficacy of fluorinated amines in inhibiting tumor growth.
- Findings : A derivative demonstrated significant tumor reduction in xenograft models, suggesting a promising avenue for cancer treatment.
-
Case Study on Neuroprotection :
- Objective : To assess neuroprotective effects in models of neurodegeneration.
- Findings : The compound showed protective effects against oxidative stress-induced neuronal death, indicating potential for treating neurodegenerative diseases.
Q & A
Q. What are the optimal synthetic routes for 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride?
A common approach involves reductive amination of 4-(trifluoromethyl)phenylacetone with a fluorinated amine precursor, followed by hydrochloric acid treatment to form the hydrochloride salt. Critical parameters include solvent selection (e.g., methanol or THF), temperature control (0–25°C), and reducing agents like sodium cyanoborohydride (NaBH3CN). Post-synthesis purification via recrystallization or column chromatography ensures ≥95% purity .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of analytical techniques:
Q. What are the primary research applications of this compound?
It serves as a versatile intermediate in:
- Medicinal chemistry : Development of serotonin receptor ligands due to structural similarity to phenylalkylamine agonists .
- Enzyme inhibition studies : The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s bioactivity?
Enantiomeric forms (R/S) exhibit divergent receptor-binding profiles. For example, (S)-enantiomers show higher selectivity for 5-HT₂A receptors in computational docking studies. Resolution via chiral chromatography (e.g., Chiralpak AD-H column) is recommended for isolating active isomers .
Q. What strategies mitigate solubility challenges in in vitro assays?
The hydrochloride salt improves aqueous solubility (up to 10 mM in PBS at pH 7.4). For hydrophobic assays, co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes enhance dissolution without cytotoxicity .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ < 30 min indicates rapid clearance).
- Fluorine-specific PET imaging : Track in vivo distribution via ¹⁸F-labeled analogs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
